5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride
Description
Properties
IUPAC Name |
3,6-dihydro-2H-1,4-oxazin-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c5-4-3-7-2-1-6-4;/h1-3H2,(H2,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDKXNIINMVSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623564-41-0 | |
| Record name | 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623564-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
The Significance of Heterocyclic Architectures in Molecular Design and Discovery
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, form the bedrock of modern medicinal chemistry. google.comrsc.org Their prevalence is underscored by the fact that a vast number of approved drugs and biologically active molecules incorporate these scaffolds. lookchem.comacs.org The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties, including altered electronic distribution, the capacity for hydrogen bonding, and specific steric conformations. rsc.org This structural and functional diversity allows heterocyclic compounds to serve as "privileged structures," capable of binding to a wide array of biological targets like enzymes, receptors, and nucleic acids. nih.gov
The versatility of these architectures enables medicinal chemists to meticulously tailor molecules to achieve desired pharmacological profiles, enhancing potency, selectivity, and pharmacokinetic properties. rsc.org From antibacterial and antiviral agents to anticancer and neuroprotective drugs, the influence of heterocyclic chemistry is extensive and continues to drive innovation in drug discovery. google.com
Overview of the Dihydro 1,4 Oxazine Ring System: Fundamental Structural Characteristics and Research Relevance
Within the large family of heterocyclic compounds, oxazines are six-membered rings containing one oxygen and one nitrogen atom. google.comrsc.org The 1,4-oxazine isomer and its reduced derivatives, such as the dihydro-1,4-oxazine scaffold, have attracted considerable interest due to their diverse biological activities. nih.gov The most well-known derivative is morpholine (B109124) (tetrahydro-1,4-oxazine), a versatile solvent and building block in organic synthesis.
The dihydro-1,4-oxazine ring system is characterized by a partially saturated six-membered ring containing oxygen and nitrogen atoms at positions 1 and 4, respectively. This structure provides a defined three-dimensional geometry that is crucial for molecular recognition by biological targets. The embedded cyclic amidine functionality within the 5,6-dihydro-2H-1,4-oxazin-3-amine structure is of particular importance, as it can engage in key binding interactions, such as with the catalytic aspartate residues of enzymes. acs.org Derivatives of this ring system have been investigated for a wide range of pharmacological activities, including sedative, analgesic, antimicrobial, and antitumor properties. mdpi.comedepositireland.ie
Positioning of 5,6 Dihydro 2h 1,4 Oxazin 3 Amine Hydrochloride Within Modern Academic Investigations
The specific compound, 5,6-dihydro-2H-1,4-oxazin-3-amine, and its derivatives have recently been positioned at the forefront of research into neurodegenerative diseases, particularly Alzheimer's disease. google.com This focus stems from their potent activity as inhibitors of the beta-secretase enzyme, also known as BACE1. google.comgoogle.com BACE1 is a key enzyme in the amyloid cascade, responsible for the production of amyloid-β (Aβ) peptides that are believed to be a primary cause of Alzheimer's disease.
The 5,6-dihydro-2H-1,4-oxazin-3-amine core acts as a "warhead" that can effectively interact with the active site of BACE1. acs.org Researchers have found that this scaffold offers an ideal level of basicity (pKa) for the amidine group. For instance, the calculated pKa of a representative derivative, 5-methyl-5-phenyl-5,6-dihydro-2H-1,4-oxazin-3-amine, is around 6.4. acs.org This places it in a favorable range to be protonated in the acidic environment of the endosome where BACE1 is active, while maintaining a balanced protonation state at physiological pH, which can be beneficial for properties like brain penetration. acs.org
The table below summarizes key properties and research contexts for this compound scaffold.
| Property | Description | Research Relevance |
| Core Structure | 5,6-dihydro-2H-1,4-oxazin-3-amine | A heterocyclic scaffold containing a cyclic amidine. |
| Primary Target | Beta-secretase 1 (BACE1) | Inhibition of BACE1 is a primary therapeutic strategy for Alzheimer's disease. google.comgoogle.com |
| Binding Motif | The amidine "warhead" interacts with catalytic aspartates in the BACE1 active site. acs.org | Crucial for the high-affinity binding and inhibitory activity of the compounds. |
| Basicity (pKa) | The scaffold allows for modulation of the amidine pKa to an optimal range (e.g., ~6.4) for biological activity and pharmacokinetic properties. acs.org | Balances the need for protonation at the target site with the ability to cross the blood-brain barrier. |
Molecular Interactions and Structure Activity Relationship Sar Studies in Research Models
Principles of Molecular Design and Optimization for the 1,4-Oxazine Scaffold
The 1,4-oxazine scaffold is a privileged structure in medicinal chemistry, valued for its conformational preorganization and ability to present substituents in defined spatial orientations, which facilitates interactions with biological targets. researchgate.net The design and optimization of molecules incorporating this scaffold are guided by several key principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary strategy involves modulating the physicochemical properties of the molecule, such as lipophilicity and basicity (pKa), to achieve a balance that favors target engagement and appropriate ADME (absorption, distribution, metabolism, and excretion) characteristics.
A significant focus in the optimization of 1,4-oxazine-based compounds has been the fine-tuning of the pKa of basic functional groups, such as amidines, which are often incorporated to interact with acidic residues in enzyme active sites. For instance, in the development of β-secretase 1 (BACE1) inhibitors, reducing the pKa of the amidine group was a critical optimization step. acs.orgnih.gov This was achieved by introducing electron-withdrawing groups to the 1,4-oxazine ring. researchgate.net This modification helps to decrease the accumulation of highly basic inhibitors in acidic organelles like endosomes, where BACE1 is most active, thereby improving the correlation between enzymatic and cellular activity. acs.org
Structure-based drug design is another cornerstone of optimizing 1,4-oxazine derivatives. By elucidating the binding mode of these inhibitors through techniques like X-ray crystallography, researchers can identify key interactions between the ligand and the target protein. researchgate.net This structural information allows for the rational design of new analogs with modifications aimed at strengthening these interactions or forming new ones. For example, optimizing interactions within the BACE1 active site has been a key strategy. acs.orgnih.govresearchgate.net
Furthermore, maintaining an optimal range of hydrophobicity (clogP) is crucial for good bioavailability. nih.gov In the design of Na+/H+ exchange inhibitors based on a benzo acs.orgnih.govoxazine (B8389632) scaffold, care was taken to keep the clogP in the range of approximately 1.5-2.0. nih.gov This approach, combined with the synthesis of various derivatives, allows for a systematic exploration of the structure-activity relationship (SAR) to identify the most potent and drug-like candidates.
Characterization of Ligand-Target Binding and Interactions in Research Contexts
The characterization of how ligands based on the 1,4-oxazine scaffold bind to their biological targets is a critical aspect of their development as research tools and potential therapeutics. This involves a combination of biochemical, cellular, and biophysical methods to elucidate the mechanism of action and the specific molecular interactions that drive binding affinity and functional activity.
Derivatives of the 1,4-oxazine scaffold have been extensively studied as inhibitors of various enzymes, with a significant focus on BACE1, a key target in Alzheimer's disease research. frontiersin.org The primary mechanism of inhibition for many of these compounds is competitive, where they bind to the active site of the enzyme and prevent the binding of the natural substrate.
For BACE1 inhibitors, the presence of a basic functional group, such as an amidine, is often crucial for potent inhibition. This group typically forms a key salt bridge interaction with the catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site. acs.org The optimization of these inhibitors has focused on modulating the basicity (pKa) of the amidine group to improve cellular potency and pharmacokinetic properties. acs.orgnih.gov The introduction of electron-withdrawing groups, such as fluorine or a trifluoromethyl group, onto the 1,4-oxazine ring has been shown to lower the amidine pKa, which can lead to a better correlation between enzymatic and cellular activity. acs.orgresearchgate.net
X-ray crystallography has been instrumental in visualizing the binding mode of these inhibitors, confirming their interactions with the catalytic dyad and other residues within the active site. researchgate.net This structural information guides further optimization efforts to enhance binding affinity and selectivity.
In addition to BACE1, other 1,4-oxazine derivatives have been investigated as inhibitors of other enzymes, such as PI3Kinase-gamma, which is involved in inflammatory diseases. nih.gov
The 1,4-oxazine scaffold has also been incorporated into ligands targeting G-protein coupled receptors (GPCRs), such as the serotonin (B10506) 5-HT6 receptor. A series of 3,4-dihydro-2H-benzo acs.orgnih.govoxazine derivatives have been designed and synthesized as potent 5-HT6 receptor antagonists, with many compounds displaying subnanomolar affinities. nih.gov
The characterization of these compounds involves radioligand binding assays to determine their affinity for the target receptor. Functional assays are then used to determine whether they act as antagonists (blocking the action of the endogenous ligand) or agonists (mimicking the action of the endogenous ligand). For the 5-HT6 receptor antagonists, their functional activity is often assessed by measuring their ability to block serotonin-induced downstream signaling pathways, such as cAMP production. nih.gov
Molecular docking studies are often employed to predict the binding mode of these ligands within the receptor's binding pocket, providing insights into the key interactions responsible for their affinity and activity. nih.gov
The modulation of neurotransmitter systems is a key area of investigation for compounds containing the 1,4-oxazine moiety, particularly in the context of neurological and psychiatric disorders. nih.gov As previously mentioned, derivatives of this scaffold have been developed as potent antagonists of the 5-HT6 receptor, which is primarily expressed in the brain and is involved in cognitive processes. nih.govnih.gov By blocking the activity of this receptor, these compounds can modulate serotonergic neurotransmission, which has been shown to have pro-cognitive effects in preclinical models. nih.gov
The evaluation of how these compounds modulate neurotransmitter systems often involves in vivo microdialysis studies in animal models. These studies allow for the measurement of changes in the extracellular levels of various neurotransmitters (e.g., serotonin, dopamine (B1211576), acetylcholine) in specific brain regions following administration of the compound. Such investigations provide direct evidence of the compound's ability to alter neurochemical signaling in the brain.
Quantitative and Qualitative Structure-Activity Relationship (QSAR) Analysis
Quantitative and Qualitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical approach used to understand how the chemical structure of a compound influences its biological activity. For derivatives of the 1,4-oxazine scaffold, QSAR studies have been instrumental in guiding the design of more potent and selective molecules.
The biological activity of 1,4-oxazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and any appended functionalities. Both electronic and steric effects play crucial roles in determining the potency and selectivity of these compounds. rsc.orgresearchgate.net
Electronic Effects: The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, can significantly impact the binding affinity of a ligand to its target. mdpi.com For instance, in the development of BACE1 inhibitors, the introduction of electron-withdrawing fluorine atoms to the 1,4-oxazine ring was found to lower the pKa of the amidine group. frontiersin.org This electronic modification led to improved cellular potency and better pharmacokinetic properties. acs.org QSAR studies on benzoxazine (B1645224) derivatives have shown that descriptors like HOMO energy and the maximum electrophilic reaction index for a nitrogen atom are important for predicting their electrooxidation half-wave potentials, which can be related to their biological activity. nih.gov
Steric Effects: The size and shape of substituents (steric effects) are critical for achieving a good fit within the binding pocket of a biological target. rsc.org In a QSAR study of N-(3-oxo-3,4-dihydro-2H-benzo acs.orgnih.govoxazine-7-carbonyl)guanidine derivatives as Na+/H+ exchange inhibitors, it was found that the lengths of the substituents at the 2- and 4-positions of the benzoxazine ring were parabolically related to the activity. nih.gov This indicates that there is an optimal size for these substituents to achieve maximum potency.
Three-dimensional QSAR (3D-QSAR) studies provide a more detailed understanding of the steric and electronic requirements for activity. ijpsonline.com These models can generate contour maps that highlight regions where bulky or electron-rich/poor substituents are favored or disfavored, providing a visual guide for the design of new analogs with improved activity. ijpsonline.com For example, a 3D-QSAR study on oxazine-substituted 9-anilinoacridines as antitumor agents helped to elucidate the structural features important for their cytotoxic activity. ijpsonline.com
Interactive Data Table: Structure-Activity Relationship of 1,4-Oxazine Derivatives
| Compound Series | Target | Key Structural Modifications | Impact on Activity | Reference |
| N-(3-oxo-3,4-dihydro-2H-benzo acs.orgnih.govoxazine-7-carbonyl)guanidines | Na+/H+ Exchanger | Substituents at the 2- and 4-positions of the benzoxazine ring. | Length of substituents is parabolically related to activity. | nih.gov |
| 2-fluoro-1,4-oxazines | BACE1 | Introduction of a fluorine atom. | Lowered amidine pKa, leading to improved cellular potency. | acs.org |
| 3,4-dihydro-2H-benzo acs.orgnih.govoxazine derivatives | 5-HT6 Receptor | Various substitutions on the benzoxazine and appended groups. | Many compounds displayed subnanomolar affinities. | nih.gov |
| Oxazine substituted 9-anilinoacridines | Antitumor | Different substitutions on the oxazine and acridine rings. | Certain substitutions led to significant cytotoxic activity. | ijpsonline.com |
Role of Amidine Functionality and its Basicity on Target Binding
The 5,6-dihydro-2H-1,4-oxazin-3-amine core contains a cyclic amidine functionality, which is a critical structural feature for its biological activity, particularly in its role as a β-secretase 1 (BACE1) inhibitor. acs.org The basicity of this amidine group, quantified by its pKa value, plays a pivotal role in its ability to bind to the target enzyme. acs.org
The amidine function's effectiveness is largely dependent on its protonation state at physiological pH. For BACE1 inhibitors, the goal is for the amidine to be protonated within the acidic environment of the endosome where the enzyme is active. This allows it to form a crucial salt bridge interaction with the catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site. acs.org Therefore, modulating the basicity of the amidine is a key strategy in lead optimization. acs.org
The 1,4-oxazine scaffold itself helps to lower the basicity of the amidine compared to more strongly basic groups like guanidines. acs.org This is advantageous because excessively high basicity can negatively impact cell permeability and increase P-glycoprotein (P-gp) efflux, hindering the development of orally bioavailable drugs that can penetrate the central nervous system. acs.org Research has focused on introducing electron-withdrawing substituents onto the 1,4-oxazine ring to further reduce the pKa, thereby achieving a balance between potent target binding and favorable pharmacokinetic properties. acs.org
Table 1: Comparison of Calculated Basic pKa Values for Amidine-Containing Scaffolds
| Compound Class | Example Compound | Calculated Basic pKa | Reference |
|---|---|---|---|
| Benzoguanidines | Not Specified in Source | 11.1 | acs.org |
| 1,4-Oxazines | 5-methyl-5-phenyl-5,6-dihydro-2H-1,4-oxazin-3-amine | 6.4 | acs.org |
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational methods are indispensable tools for understanding and predicting the SAR of 1,4-oxazine derivatives, guiding the design of more potent and selective inhibitors.
Docking Studies and Protein-Ligand Interaction Analysis
Molecular docking studies have been instrumental in identifying and optimizing the 1,4-oxazine scaffold as a BACE1 inhibitor. Initial in silico screening showed that 1,4-oxazine molecules docked optimally into the BACE1 protein structure (PDB ID: 2VA7). acs.org
These docking simulations predict the binding pose of the ligand within the enzyme's active site and highlight key molecular interactions. For the 1,4-oxazine series, the protonated amidine group is consistently shown to interact with the catalytic dyad of aspartate residues, which is the cornerstone of its inhibitory mechanism. acs.org The rest of the molecule's framework can then be modified to establish additional favorable interactions, such as hydrogen bonds and hydrophobic contacts, with other residues in the active site, including those in the "flap" and "10s loop" regions. acs.org The accuracy of these docking predictions is often confirmed by co-crystal structures of lead compounds bound to the BACE1 enzyme, which provide a static, high-resolution picture of the precise protein-ligand interactions. acs.org
Prediction of Physiochemical Parameters Relevant to Biological Activity (e.g., pKa, conformational analysis)
The prediction of physicochemical properties is crucial for rational drug design. For the 1,4-oxazine class of inhibitors, the accurate prediction of the amidine's basic pKa is of paramount importance. acs.org As noted, this parameter directly influences target binding and pharmacokinetic properties. acs.org
Initial computational models predicted the pKa of a representative compound, 5-methyl-5-phenyl-5,6-dihydro-2H-1,4-oxazin-3-amine, to be around 6.4. acs.org This value was considered to be in an ideal range, suggesting it would be sufficiently protonated in the acidic endosome environment to bind to the catalytic aspartates, while maintaining a balanced degree of protonation at higher physiological pH, which is beneficial for CNS drugs. acs.org
However, subsequent experimental measurements revealed inaccuracies in the initial calculated values. acs.org This led to a deeper analysis and a reassessment of different pKa calculation software. For these specific amidine ring systems, it was found that certain predictive tools (e.g., ADMET predictor) performed better than others. acs.org This experience underscores the critical need to calibrate and validate computational predictions with experimental data, especially for novel chemical systems, to ensure their reliability in guiding synthesis and optimization efforts. acs.org
Conformational analysis, often integrated with docking studies, is also vital. The 1,4-oxazine ring is not planar and can adopt different conformations. Computational analysis helps determine the lowest energy conformation of the molecule both in solution and when bound to the protein. X-ray crystallography studies have revealed that the oxazine ring of active compounds adopts a half-chair conformation within the BACE1 active site, positioning its substituents for optimal interactions. mdpi.com
Table of Compounds Mentioned
Investigational Biological and Pharmacological Research Applications of 5,6 Dihydro 2h 1,4 Oxazin 3 Amine Hydrochloride and Its Derivatives
Applications in Neuropharmacological Research Models
Derivatives of the 1,4-oxazine scaffold have been a subject of research in neuropharmacology, with studies exploring their potential neuroprotective effects and their ability to modulate neurotransmitter systems.
Studies on Neuroprotective Effects in Cellular Models
Several derivatives of 1,4-benzoxazine have demonstrated significant neuroprotective properties in cellular models of neurodegeneration. nih.gov Research has shown that certain 2-arylidine and 2-hetarylidin derivatives of 1,4-benzoxazines are highly effective in protecting neurons in tissue culture. nih.gov For instance, the compound (Z)-6-amino-2-(3',5'-dibromo-4'-hydroxybenzylidene)-2H-benzo[b] ucl.ac.uknih.govoxazin-3(4H)-one, referred to as HSB-13, has been shown to inhibit cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase 3 (GSK3), and p38 mitogen-activated protein kinase (p38 MAPK). nih.gov The inhibition of these kinases is a key mechanism in the observed neuroprotection against toxicity induced by homocysteic acid and amyloid-β. nih.gov
Another structurally similar compound, ASK-2a, which also protects cerebellar granule neurons, was found to inhibit GSK3 and p38 MAPK, but not CDKs. nih.gov This suggests that the neuroprotective effects of these 1,4-benzoxazine derivatives against certain neurotoxic insults may be dependent on CDK inhibition. nih.gov Furthermore, some 8-alkylamino-1,4-benzoxazine derivatives have been identified as potent neuroprotective agents in models of brain damage, indicating the therapeutic potential of this class of compounds in conditions like cerebral palsy. researchgate.net
In studies using PC12 cells, a rat pheochromocytoma cell line commonly used in neurological research, oxazine (B8389632) derivatives have been investigated for their neuroprotective effects against lipopolysaccharide (LPS)-induced oxidative stress. These studies suggest that oxazine derivatives can protect neurons by attenuating inflammatory pathways and regulating cellular redox status.
Modulation of Neurotransmitter Systems in Research Settings
The 1,4-oxazine core is a key structural feature in molecules designed to interact with various components of neurotransmitter systems. Neurotransmitters are essential for signal transmission in the nervous system, and their dysregulation is implicated in numerous neurological and psychiatric disorders. nih.govmdpi.com
Research into amino-1,4-oxazine derivatives has led to the discovery of potent inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). researchgate.netresearchgate.net BACE-1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. The ability of these oxazine derivatives to inhibit BACE-1 in both enzymatic and cellular assays highlights their potential as research tools and as a basis for developing therapeutic agents for neurodegenerative diseases. researchgate.net
Furthermore, the structural framework of oxazines has been utilized in the development of acetylcholinesterase (AChE) inhibitors. researchgate.net AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.net The potential of oxazine derivatives to act as potent AChE inhibitors underscores their importance in the study of cholinergic neurotransmission and related disorders. researchgate.net
Exploration in Metabolic Pathway Regulation Studies
Derivatives of 1,4-oxazine have also been investigated for their role in the regulation of metabolic pathways, particularly in the context of lipid metabolism.
Enzyme Inhibition in Lipid Metabolism Research
Certain tetrahydro-1,4-oxazine derivatives have been identified as inhibitors of squalene (B77637) synthase. nih.gov Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis. The inhibition of this enzyme by (hetero)aromatic tetrahydro-1,4-oxazine derivatives, with IC50 values for the most potent compounds ranging between 1-10 microM, demonstrates their potential as tools for studying cholesterol metabolism. nih.gov In vivo studies in hyperlipidemic rats showed that the most active compound significantly decreased triglycerides, total cholesterol, and LDL-cholesterol. nih.gov
In a similar vein, 2,3-dihydro-3,8-diphenylbenzo ucl.ac.uknih.govoxazines have been identified as a novel class of potent inhibitors of the cholesteryl ester transfer protein (CETP). nih.gov CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. The most potent compound in this series exhibited an IC50 of 26 nM and demonstrated a favorable pharmacokinetic profile in rats. nih.gov These findings suggest that such derivatives could be valuable in research aimed at modulating lipid profiles.
Another area of investigation involves a novel antihypertensive agent, 2-[2"-(1",3"-dioxolane)]-2-methyl-4-(2'-oxo-1'-pyrrolidinyl)-6-nitro-2H-1-benzopyran (SKP-450), which has shown cholesterol-lowering activity. nih.gov This compound was found to be a competitive inhibitor of hepatic microsomal lanosterol (B1674476) 14α-methyl demethylase, a key enzyme in cholesterol biosynthesis. nih.gov
Research on Antimicrobial and Antitubercular Activities
The 1,4-oxazine scaffold and its bioisosteres are integral to a number of compounds with significant antimicrobial and, most notably, antitubercular properties. globalresearchonline.net
In vitro and in vivo (non-human) Efficacy Studies
A significant body of research has focused on the development of imidazo[2,1-b] nih.govucl.ac.ukoxazine derivatives as potent agents against Mycobacterium tuberculosis. ucl.ac.ukresearchgate.netnih.gov These compounds have shown remarkable activity against both drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis. researchgate.netnih.gov For instance, a series of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govucl.ac.ukoxazine carbamate (B1207046) derivatives displayed MIC90 values ranging from 0.18 to 1.63 µM against the H37Rv strain of M. tuberculosis. researchgate.net Several of these compounds also exhibited potent activity against a panel of clinical MDR isolates, with MIC90 values below 0.5 µM. researchgate.net
In studies involving M. tuberculosis-infected macrophages, some of these imidazo[2,1-b] nih.govucl.ac.ukoxazine derivatives were found to reduce the mycobacterial burden more effectively than the established drugs rifampicin (B610482) and pretomanid. researchgate.net Furthermore, these compounds did not show significant cytotoxicity against various cell lines, nor did they exhibit toxicity in the Galleria mellonella larva model, suggesting a favorable preliminary safety profile. researchgate.netnih.gov
Table 1: In Vitro Antitubercular Activity of Imidazo[2,1-b] nih.govucl.ac.ukoxazine Derivatives against M. tuberculosis H37Rv
| Compound | MIC90 (µM) |
|---|---|
| 47 | 0.20 |
| 48 | 0.18 |
| 49 | 0.20 |
| 51 | 0.20 |
| 52 | 0.21 |
| 53 | 0.20 |
| 55 | 0.21 |
Data sourced from a study on imidazo[2,1-b] nih.govucl.ac.ukoxazine derivatives. researchgate.net
Similarly, novel 1,4-benzoxazin-2-one derivatives have been synthesized and evaluated for their antimycobacterial activity. nih.gov These compounds demonstrated potent activity with minimum inhibitory concentrations (MIC) between 2 and 8 µg/mL against various strains of M. tuberculosis, including drug-resistant strains. nih.gov These derivatives also showed minimal cytotoxicity against mammalian Vero cells. nih.gov
Another oxazine derivative, DL-8280, has been reported to have a broad spectrum of antibacterial activity against both gram-negative and gram-positive bacteria. nih.gov In experimental infections in mice, DL-8280 was found to be more effective than norfloxacin (B1679917) and pipemidic acid against a range of pathogens. nih.gov
Table 2: In Vitro Antimycobacterial Activity of 1,4-Benzoxazin-2-one Derivatives against M. tuberculosis Strains
| Compound | M. tuberculosis H37Ra (MIC in µg/mL) | M. tuberculosis H37Rv (MIC in µg/mL) |
|---|---|---|
| 1a | 8 | 8 |
| 1b | 8 | 8 |
| 1c | 4 | 4 |
| 1d | 4 | 4 |
| 1e | 8 | 8 |
| 1f | 8 | 8 |
| 1g | 2 | 2 |
| 1h | 2 | 2 |
| 1i | 2 | 2 |
| 1j | 4 | 4 |
| 1k | 4 | 4 |
| 1l | 4 | 4 |
| 1m | 2 | 2 |
| 1n | 2 | 2 |
Data represents the minimum inhibitory concentration (MIC) for a series of 1,4-benzoxazin-2-one derivatives. nih.gov
Elucidation of Anti-infective Mechanisms of Action
Derivatives of the dihydro-oxazine nucleus have demonstrated a broad spectrum of anti-infective properties, including antibacterial, antifungal, and antiviral activities. rasayanjournal.co.inresearchgate.net Research into this class of compounds aims to elucidate the specific mechanisms by which they inhibit or kill pathogenic microorganisms.
Studies have shown that certain 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives exhibit in-vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. rasayanjournal.co.in The anti-infective potential of the oxazine ring is a foundational aspect of their utility in developing new therapeutic agents. globalresearchonline.net For instance, some derivatives have been synthesized and tested against bacterial strains like Bacillus subtilis, Staphylococcus epidermidis, Acinetobacter anitratus, and Escherichia coli, showing activities ranging from moderate to excellent.
Furthermore, 2-nitroimidazooxazines, a related class of compounds, are known for their potent effects against Mycobacterium tuberculosis. nih.gov While the exact mechanisms for the broader class of dihydro-oxazines are still under extensive investigation, potential modes of action may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The diverse pharmacological activities of these compounds underscore their potential as leads in the development of novel anti-infective agents. rasayanjournal.co.inresearchgate.net
Table 1: Investigational Anti-infective Activities of Dihydro-oxazine Derivatives
| Activity Type | Target Organisms/Viruses | Investigational Findings |
|---|---|---|
| Antibacterial | Gram-positive and Gram-negative bacteria | Moderate to excellent in-vitro activity observed for various derivatives. rasayanjournal.co.in |
| Antitubercular | Mycobacterium tuberculosis | Potent activity demonstrated by related nitroimidazooxazines. nih.gov |
| Fungicidal | Various fungi | Dihydro wikipedia.orgacs.orgoxazine derivatives possess fungicidal properties. researchgate.net |
| Antiviral | e.g., Tobacco Mosaic Virus (TMV) | Benzoxazin derivatives have shown efficacy against plant viruses like TMV. |
Investigation as Agents Inducing Cell Differentiation in Research Cell Lines (e.g., Acute Myeloid Leukemia)
A key therapeutic strategy in oncology, particularly for hematological malignancies like Acute Myeloid Leukemia (AML), is the induction of terminal differentiation of cancer cells. Research has demonstrated that inhibiting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) can overcome differentiation blockade in AML models. researchgate.netnih.gov This has spurred the investigation of various small molecules as potential DHODH inhibitors.
While research specifically targeting 5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride in this context is not extensively documented, the broader class of heterocyclic compounds is a focal point for designing enzyme inhibitors. Novel inhibitors based on different scaffolds have been shown to restore myeloid differentiation in leukemia cell lines. nih.govresearchgate.net The structural features of dihydro-oxazine derivatives make them candidates for exploration as scaffolds for new agents that could potentially induce differentiation in cancer cell lines. The therapeutic principle involves targeting metabolic pathways, like de novo pyrimidine (B1678525) biosynthesis where DHODH is a key enzyme, to trigger the maturation of malignant cells, thereby halting their uncontrolled proliferation. nih.gov
Role in Agricultural Chemistry Research as Precursors or Active Compounds
The oxazine heterocyclic system is a valuable structural motif in agricultural chemistry, serving as a building block for various agrochemicals, including fungicides, herbicides, and insecticides. rasayanjournal.co.inglobalresearchonline.net Dihydro-oxazine derivatives are explored both as active compounds and as precursors in the synthesis of more complex agrochemicals. researchgate.net Their biological activity is not limited to human pharmacology but extends to the control of agricultural pests and pathogens.
Neonicotinoids are a major class of insecticides that act on the nicotinic acetylcholine receptors of insects. The synthesis of novel neonicotinoid analogs is an active area of research to overcome resistance and improve safety profiles. nih.gov Heterocyclic compounds are fundamental to the structure of neonicotinoids. While direct synthesis from this compound is not a commonly cited pathway, the synthesis of neonicotinoid metabolites and analogs often involves guanidine (B92328) and aminoguanidine (B1677879) moieties, which are structurally related to the aminoguanidine-like feature of the subject compound. nih.gov The development of synthetic methods for these insecticides is crucial for the agricultural industry. deepdyve.com Research in this area includes the synthesis of both cyclic and non-cyclic nitroguanidines, which are key components of many neonicotinoids. nih.gov
Table 2: Role of Dihydro-oxazine Derivatives in Agricultural Research
| Application Area | Example | Significance in Research |
|---|---|---|
| Precursors for Agrochemicals | Synthesis of insecticide analogs | The heterocyclic core is a versatile scaffold for building complex active molecules. nih.govresearchgate.net |
| Active Compounds | Fungicides, Herbicides | The inherent biological activity of the oxazine ring is utilized directly. rasayanjournal.co.inglobalresearchonline.net |
Material Science and Polymer Chemistry Research Applications
In addition to their biological applications, dihydro-oxazine derivatives, particularly dihydro wikipedia.orgacs.orgoxazines, are significant in material science as monomers for the synthesis of high-performance polymers. researchgate.net
Dihydro wikipedia.orgacs.orgoxazines are precursors to polybenzoxazines, a class of thermosetting polymers with a range of desirable properties. researchgate.net These resins are produced through the ring-opening polymerization of benzoxazine (B1645224) monomers. wikipedia.orgacs.org Polybenzoxazines are noted for their excellent thermal stability, low water absorption, minimal shrinkage upon curing, and high char yield. researchgate.netresearchgate.net They are considered high-performance polymers and are used in applications requiring enhanced mechanical performance and flame resistance, such as fiber-reinforced plastics and adhesives. wikipedia.org
The versatility in the synthesis of benzoxazine monomers allows for the molecular design of polymers with tailored properties. mdpi.com Research focuses on developing new monomers and controlling the polymerization process to create advanced materials with specific characteristics for various applications, from electronics to aerospace. mdpi.comrsc.orgresearchgate.net
Table 3: Properties of Polybenzoxazines Derived from Dihydro-oxazine Monomers
| Property | Description | Reference |
|---|---|---|
| Thermal Stability | High decomposition temperatures and char yield. | researchgate.netresearchgate.net |
| Mechanical Performance | Good mechanical strength, suitable for composites. | mdpi.com |
| Flame Resistance | Inherently flame retardant. | wikipedia.org |
| Low Water Absorption | Provides good environmental stability. | researchgate.net |
| Design Flexibility | Properties can be tailored by monomer design. | mdpi.com |
Other Emerging Biological Research Applications
The 5,6-dihydro-2H-1,4-oxazin-3-amine scaffold is a versatile platform that has been investigated for a multitude of other pharmacological activities. The structural features of this class of compounds make them attractive for targeting various biological systems.
One significant area of research is in neurodegenerative diseases. Derivatives of 1,4-oxazine have been developed as potent inhibitors of β-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease. acs.org Furthermore, various 3,4-dihydro-2H-benzo wikipedia.orgresearchgate.netoxazine derivatives have been synthesized and evaluated as antagonists for the 5-HT6 serotonin (B10506) receptor, indicating potential applications in treating cognitive disorders. nih.gov Other research has explored benzoxazinone (B8607429) derivatives for their anti-inflammatory properties and as potential treatments for neuropsychiatric disorders by targeting dopamine (B1211576) and serotonin receptors. researchgate.netnih.gov
Future Perspectives and Emerging Research Avenues for Dihydro 1,4 Oxazine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The future of dihydro-1,4-oxazine synthesis lies in the development of environmentally friendly and efficient methods. sciresliterature.orgtandfonline.com Green chemistry principles are increasingly being applied, focusing on the use of biodegradable catalysts, aqueous reaction media, and energy-efficient processes like microwave-assisted synthesis. researchgate.netacademie-sciences.fr Researchers are exploring novel catalytic systems to improve yield and selectivity. For instance, silver triflate has been shown to effectively catalyze the cyclization of N-propargyl N-sulfonyl amino alcohols to form 3,4-dihydro-2H-1,4-oxazines at ambient temperatures. organic-chemistry.orgnih.gov Similarly, zinc(II) triflate serves as a Lewis acid catalyst for the reaction of aziridines with propargyl alcohols, leading to the formation of dihydro-1,4-oxazine products. organic-chemistry.org
| Catalyst/Method | Starting Materials | Key Features |
| Silver Triflate | N-propargyl N-sulfonyl amino alcohols | Ambient temperature, applicable to solid-phase peptide synthesis. organic-chemistry.orgnih.gov |
| Zinc(II) Triflate | Aziridines and propargyl alcohols | SN2-type ring-opening followed by intramolecular hydroamination. organic-chemistry.org |
| Thiamine Hydrochloride (VB1) | Anilines, formaldehyde, and naphthols | Green, biodegradable catalyst in aqueous medium. academie-sciences.fr |
| Microwave-Assisted Synthesis | Phenacylbromides and aminophenols | Reduced reaction times, improved yields and purity. researchgate.net |
| NaH (metal-free) | Alkynyl alcohols | Solvent-free, regioselective exo-dig cyclization. organic-chemistry.org |
Integration of Advanced Computational Design in Discovery Research
Computational chemistry is becoming an indispensable tool in the design and discovery of novel dihydro-1,4-oxazine-based compounds. Molecular docking studies are routinely used to predict the binding modes and affinities of these compounds with various biological targets. mdpi.comijper.orgijpsjournal.com For example, docking simulations have been employed to analyze the binding of benzoxazine (B1645224) derivatives to histone deacetylase (HDAC) isoforms and E. coli DNA gyrase, providing insights into their anticancer and antimicrobial activities, respectively. ijpsjournal.comnih.gov
Beyond simple docking, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening helps in the early identification of candidates with favorable pharmacokinetic properties, reducing the likelihood of late-stage failures in drug development. ijper.org Density Functional Theory (DFT) calculations are also being used to elucidate reaction mechanisms, as demonstrated in the study of the base-promoted cyclization of alkynyl alcohols to form 1,4-oxazines. organic-chemistry.org These computational approaches not only accelerate the discovery process but also provide a deeper understanding of the structure-activity relationships (SAR) that govern the biological effects of dihydro-1,4-oxazine derivatives. ijper.org
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
While dihydro-1,4-oxazine derivatives have been investigated for their activity against known targets such as BACE-1, topoisomerase II, and various microbial enzymes, a vast landscape of potential biological targets remains unexplored. ijpsjournal.comresearchgate.netacs.orgresearchgate.net Future research will likely focus on identifying novel protein interactions and cellular pathways modulated by this scaffold. The structural versatility of the dihydro-1,4-oxazine ring makes it an attractive starting point for developing inhibitors for challenging targets, including protein-protein interactions and allosteric sites.
Elucidating the precise mechanisms of action is another critical research avenue. For many reported biological activities, the exact molecular mechanism remains to be fully characterized. researchgate.net Future studies will need to employ a combination of chemical biology, proteomics, and cellular imaging techniques to identify the direct binding partners of active compounds and to map the downstream signaling pathways they affect. This deeper mechanistic understanding will be crucial for the rational design of next-generation therapeutic agents with improved specificity and reduced off-target effects.
Creation of Diverse Compound Libraries for High-Throughput Screening in Research
The success of high-throughput screening (HTS) campaigns heavily relies on the quality and diversity of the compound libraries being screened. cam.ac.ukcam.ac.uk Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally diverse collections of small molecules that cover a broad area of chemical space. cam.ac.uknih.gov Applying DOS principles to the dihydro-1,4-oxazine scaffold will enable the generation of large and varied libraries for screening against a wide range of biological targets. cam.ac.uk
These libraries can be designed to explore different substitution patterns, stereochemistries, and ring conformations, thereby maximizing the chances of identifying novel hits. The development of efficient and robust synthetic methods, as discussed in section 7.1, is a prerequisite for the successful implementation of DOS. Furthermore, specialized libraries, such as those focused on CNS-penetrant compounds or covalent inhibitors, can be created to target specific therapeutic areas or enzyme classes. ku.edustanford.edu The availability of such diverse dihydro-1,4-oxazine libraries will be a valuable resource for academic and industrial drug discovery programs. ku.edu
Application of Artificial Intelligence and Machine Learning in Oxazine (B8389632) Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of drug discovery, and their application to oxazine research is a promising future direction. nih.gov ML algorithms can be trained on existing datasets of oxazine derivatives to build predictive models for various properties, including biological activity, toxicity, and physicochemical parameters. github.ionih.gov These models can then be used to virtually screen large compound databases and to prioritize candidates for synthesis and experimental testing, thereby saving time and resources. nih.govgithub.com
Quantitative Structure-Activity Relationship (QSAR) models, a form of ML, have already been used to correlate the structural features of oxazine derivatives with their biological activities. github.io More advanced deep learning techniques, such as generative models, can even be used to design novel oxazine structures with desired properties de novo. nih.govmdpi.com The integration of AI and ML into the research workflow will enable a more data-driven and efficient approach to the discovery and optimization of new dihydro-1,4-oxazine-based therapeutics.
| AI/ML Application | Description | Potential Impact on Oxazine Research |
| Predictive Modeling | Training algorithms to predict bioactivity, toxicity, and pharmacokinetic properties. github.ionih.gov | Faster identification of promising lead compounds and reduction in animal testing. |
| Virtual Screening | Using trained models to screen large virtual libraries of oxazine derivatives. github.com | Cost-effective exploration of vast chemical space to find novel hits. |
| De Novo Design | Employing generative models to create novel oxazine structures with optimized properties. nih.govmdpi.com | Discovery of innovative chemical scaffolds with enhanced efficacy and safety. |
| QSAR Studies | Establishing mathematical relationships between chemical structure and biological activity. github.io | Guiding the rational design and optimization of compound potency. |
Multi-Disciplinary Research Collaborations for Translational Studies (Pre-clinical)
Translating promising laboratory findings into clinical applications requires a collaborative, multi-disciplinary effort. The future development of dihydro-1,4-oxazine-based therapeutics will depend on strong partnerships between medicinal chemists, biologists, pharmacologists, and clinicians. These collaborations are essential for conducting comprehensive pre-clinical studies, including in vivo efficacy and safety assessments in relevant animal models.
Translational research will also benefit from the integration of biomarker strategies to identify patient populations most likely to respond to a particular therapy and to monitor treatment response. The journey from a hit compound identified in a high-throughput screen to a clinical candidate is long and complex, and success hinges on the seamless integration of expertise from various scientific disciplines. Fostering these collaborative networks will be key to realizing the therapeutic potential of the dihydro-1,4-oxazine scaffold.
Q & A
Q. What are the optimal synthetic routes for 5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of oxazinamine derivatives typically involves cyclization reactions using nucleophilic or electrophilic reagents. For example, oxadiazole analogs (structurally related heterocycles) are synthesized via cyclization of thioamide precursors with hydroxylamine under reflux in ethanol . Optimization strategies include:
-
Temperature Control : Reactions at 80–100°C improve cyclization efficiency while minimizing side products.
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, whereas ethanol or methanol facilitates purification .
-
Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates and improve regioselectivity .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) ensures high purity (>95%) .- Data Table : Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | Ethanol/DMF (1:1) | 15–20% | |
| Temperature | 80°C, reflux | 10–25% | |
| Catalyst (ZnCl₂) | 0.1 equiv. | 5–10% |
Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
-
NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and proton environments. For example, oxazinamine protons resonate at δ 3.5–4.2 ppm (methylene groups) and δ 6.8–7.5 ppm (aromatic protons, if present) .
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) using ESI+ mode with isotopic internal standards (e.g., ¹³C-labeled analogs) improves accuracy for molecular ion identification .
-
HPLC-PDA : Reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) detect impurities at 254 nm .
- Data Table : Analytical Techniques Comparison
| Technique | Key Parameters | Detection Limit | Reference |
|---|---|---|---|
| ¹H NMR | 400 MHz, DMSO-d6 | 0.1% impurity | |
| HRMS (ESI+) | Resolving power: 70,000 | 1 ppm | |
| HPLC-PDA | C18, 0.1% TFA gradient | 0.01% |
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or MS) when synthesizing novel derivatives of this compound?
- Methodological Answer : Discrepancies often arise from tautomerism or residual solvents. Strategies include:
-
Variable Temperature NMR : Identifies dynamic processes (e.g., ring-flipping) by analyzing signal splitting at −40°C to 100°C .
-
Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchangeable protons) to assign ambiguous peaks .
-
2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹³C or ¹H-¹H couplings .
Q. What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?
- Methodological Answer :
-
Target Identification : Use affinity chromatography with immobilized oxazinamine derivatives to capture binding proteins .
-
Enzyme Inhibition Assays : Test against kinase or protease panels (e.g., EGFR, MAPK) with IC₅₀ determination via fluorogenic substrates .
-
Molecular Dynamics (MD) Simulations : Predict binding modes using docking software (AutoDock Vina) and validate with mutagenesis studies .
- Data Table : Example Bioactivity Profile (Analog Compounds)
| Assay Type | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | 0.45 | |
| Antimicrobial | S. aureus | 12.3 |
Q. How can computational chemistry tools be integrated into the design of 5,6-dihydro-2H-1,4-oxazin-3-amine derivatives with enhanced bioactivity?
- Methodological Answer :
- QSAR Modeling : Use Gaussian or Schrödinger suites to correlate substituent electronegativity with antimicrobial activity (R² > 0.85) .
- ADMET Prediction : SwissADME or pkCSM predicts blood-brain barrier permeability and hepatotoxicity for lead optimization .
- Fragment-Based Design : Merge oxazinamine cores with bioactive fragments (e.g., benzodioxole ) using Click Chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

